3-PHENYL-7-(THIOPHEN-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE
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Overview
Description
3-Phenyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. The unique structure of this compound, which includes both pyrazole and pyrimidine rings, makes it a privileged scaffold for drug discovery and other scientific research .
Preparation Methods
The synthesis of 3-Phenyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the compound. Industrial production methods often involve the use of enaminones, enaminonitriles, β-ketoaldehydes, β-ketoesters, and 1,3-diketones under acidic conditions such as acetic acid or concentrated hydrochloric acid .
Chemical Reactions Analysis
3-Phenyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
3-Phenyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . This compound has also been shown to interact with cellular receptors, leading to changes in cell signaling pathways and ultimately affecting cell growth and proliferation .
Comparison with Similar Compounds
3-Phenyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant anticancer properties.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine:
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research .
Properties
IUPAC Name |
3-phenyl-7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3S/c1-2-4-12(5-3-1)14-10-18-19-15(6-8-17-16(14)19)13-7-9-20-11-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQVNEYZBQCGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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